molecular formula C12H8F3N B12082224 3,3',5-Trifluorobiphenyl-4-amine

3,3',5-Trifluorobiphenyl-4-amine

Cat. No.: B12082224
M. Wt: 223.19 g/mol
InChI Key: VRXAUKPEHLKYQF-UHFFFAOYSA-N
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Description

3,3’,5-Trifluorobiphenyl-4-amine is an organic compound with the molecular formula C12H8F3N. It is a derivative of biphenyl, where three fluorine atoms are substituted at the 3, 3’, and 5 positions, and an amine group is attached at the 4 position. This compound is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’,5-Trifluorobiphenyl-4-amine can be synthesized through various methods. One common synthetic route involves the reaction of 3,4,5-trifluorophenylboronic acid with 2-chloroaniline under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene .

Industrial Production Methods

In industrial settings, the production of 3,3’,5-Trifluorobiphenyl-4-amine often involves large-scale Suzuki coupling reactions. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3’,5-Trifluorobiphenyl-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’,5-Trifluorobiphenyl-4-amine is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’,5-Trifluorobiphenyl-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins or enzymes, affecting their activity. The fluorine atoms can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluorobiphenyl-2-amine
  • 3,4,5-Trifluorophenylboronic acid
  • 3,4,5-Trifluoro-2-nitrobiphenyl
  • 5-Bromo-1,2,3-trifluorobenzene
  • 2-Chloroaniline
  • 2-Bromoaniline

Uniqueness

3,3’,5-Trifluorobiphenyl-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,6-difluoro-4-(3-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H,16H2

InChI Key

VRXAUKPEHLKYQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C(=C2)F)N)F

Origin of Product

United States

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